molecular formula C12H14BrFO B13214054 (2S,5R)-2-(Bromomethyl)-5-(4-fluorophenyl)oxane

(2S,5R)-2-(Bromomethyl)-5-(4-fluorophenyl)oxane

Cat. No.: B13214054
M. Wt: 273.14 g/mol
InChI Key: NMPPRJBMEGTOHT-JQWIXIFHSA-N
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Description

(2S,5R)-2-(Bromomethyl)-5-(4-fluorophenyl)oxane is an organic compound that belongs to the class of oxanes This compound is characterized by the presence of a bromomethyl group and a 4-fluorophenyl group attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-2-(Bromomethyl)-5-(4-fluorophenyl)oxane typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (2S,5R)-5-(4-fluorophenyl)oxane and a brominating agent.

    Bromination Reaction: The bromination of (2S,5R)-5-(4-fluorophenyl)oxane is carried out using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically conducted in an inert solvent such as carbon tetrachloride or dichloromethane under reflux conditions.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated purification systems can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-2-(Bromomethyl)-5-(4-fluorophenyl)oxane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted derivatives.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxane derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or acidic conditions, or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Major Products Formed

    Nucleophilic Substitution: Substituted oxane derivatives with various functional groups.

    Oxidation: Oxidized oxane derivatives with hydroxyl, carbonyl, or carboxyl groups.

    Reduction: Reduced oxane derivatives with a methyl group in place of the bromomethyl group.

Scientific Research Applications

(2S,5R)-2-(Bromomethyl)-5-(4-fluorophenyl)oxane has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential use as a building block in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and bioactive compounds.

    Material Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

    Biological Research: It is used in the study of biological pathways and mechanisms, particularly those involving halogenated organic compounds.

Mechanism of Action

The mechanism of action of (2S,5R)-2-(Bromomethyl)-5-(4-fluorophenyl)oxane involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, potentially altering the function of the target molecules and affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

    (2S,5R)-2-(Chloromethyl)-5-(4-fluorophenyl)oxane: Similar structure with a chloromethyl group instead of a bromomethyl group.

    (2S,5R)-2-(Bromomethyl)-5-(4-chlorophenyl)oxane: Similar structure with a chlorophenyl group instead of a fluorophenyl group.

    (2S,5R)-2-(Bromomethyl)-5-(4-methylphenyl)oxane: Similar structure with a methylphenyl group instead of a fluorophenyl group.

Uniqueness

(2S,5R)-2-(Bromomethyl)-5-(4-fluorophenyl)oxane is unique due to the presence of both a bromomethyl group and a 4-fluorophenyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various scientific research applications, particularly in the fields of medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C12H14BrFO

Molecular Weight

273.14 g/mol

IUPAC Name

(2S,5R)-2-(bromomethyl)-5-(4-fluorophenyl)oxane

InChI

InChI=1S/C12H14BrFO/c13-7-12-6-3-10(8-15-12)9-1-4-11(14)5-2-9/h1-2,4-5,10,12H,3,6-8H2/t10-,12-/m0/s1

InChI Key

NMPPRJBMEGTOHT-JQWIXIFHSA-N

Isomeric SMILES

C1C[C@H](OC[C@H]1C2=CC=C(C=C2)F)CBr

Canonical SMILES

C1CC(OCC1C2=CC=C(C=C2)F)CBr

Origin of Product

United States

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